molecular formula C15H13ClO2 B14027138 4-(Benzyloxy)-3-chloro-2-methylbenzaldehyde

4-(Benzyloxy)-3-chloro-2-methylbenzaldehyde

Cat. No.: B14027138
M. Wt: 260.71 g/mol
InChI Key: FZFNSBIFRCWXEC-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-chloro-2-methylbenzaldehyde is a specialized benzaldehyde derivative serving as a versatile building block in organic synthesis and medicinal chemistry research. The compound features a benzyloxy group at the para-position and a chloro substituent at the meta-position relative to the aldehyde function, complemented by an ortho-methyl group on the benzene ring. This unique substitution pattern makes it a valuable precursor for synthesizing more complex structures, such as pharmaceutical intermediates and functional materials. The aldehyde group is highly reactive, allowing for further transformations like condensation, reduction, and nucleophilic addition. The benzyl-protected phenol (benzyloxy group) offers a masked hydroxyl functionality that can be selectively deprotected under controlled conditions, providing a strategic handle for multi-step synthetic sequences. Researchers utilize this compound in the development of novel chemical entities, particularly in constructing libraries of compounds for biological screening. Key Applications: This chemical is primarily used as a synthetic intermediate in the research and development of new active compounds. Its structure is relevant in exploring structure-activity relationships (SAR) and in the synthesis of potential ligands for various biological targets. Handling and Safety: Please refer to the Safety Data Sheet (SDS) before use. This product is labeled with the appropriate GHS hazard warnings and precautionary statements . Important Notice: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is not suitable for human or veterinary consumption.

Properties

Molecular Formula

C15H13ClO2

Molecular Weight

260.71 g/mol

IUPAC Name

3-chloro-2-methyl-4-phenylmethoxybenzaldehyde

InChI

InChI=1S/C15H13ClO2/c1-11-13(9-17)7-8-14(15(11)16)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3

InChI Key

FZFNSBIFRCWXEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Cl)OCC2=CC=CC=C2)C=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves:

  • Selective benzylation of a hydroxy-substituted chloromethylbenzaldehyde or its precursor.
  • Introduction of the chloro substituent at the meta position relative to the aldehyde.
  • Maintenance or introduction of the methyl group ortho to the aldehyde.
  • Protection and deprotection steps to control reactivity and selectivity.

Selective Benzylation of Hydroxybenzaldehyde Derivatives

A key step in the preparation is the selective benzylation of the phenolic hydroxyl group at the 4-position. According to literature, this is typically achieved by treating the hydroxybenzaldehyde precursor with sodium hydride (NaH) as a base and benzyl bromide as the alkylating agent in an aprotic solvent such as tetrahydrofuran (THF) at room temperature. This reaction proceeds with high regioselectivity and yields the 4-(benzyloxy) derivative in moderate to good yields (around 65%).

Reaction conditions for selective benzylation:

Reagents Conditions Yield (%) Notes
NaH (2.0 equiv.) Room temperature, 24 hours 65 Benzyl bromide (1.0 equiv.)
Benzyl bromide Dry THF solvent Stirring under inert atmosphere

This step is crucial for obtaining the benzyloxy substituent with minimal side reactions.

Methyl Group Introduction

The methyl group at the 2-position (ortho to the aldehyde) is often present in the starting material, such as 3-chloro-2-methylbenzaldehyde, or introduced by methylation of the corresponding hydroxybenzaldehyde precursor before benzylation.

Protection and Deprotection Steps

In some synthetic routes, protecting groups such as tetrahydropyranyl (THP) ethers are used to protect free hydroxyl groups during multi-step synthesis. For example, after benzylation and reduction steps, the free hydroxyl may be protected with THP to prevent unwanted side reactions, followed by deprotection to regenerate the phenol when needed.

Representative Synthetic Route from Literature

A representative synthetic route is summarized below:

Step Starting Material Reagents/Conditions Product Yield (%)
1 3-chloro-2-methylbenzaldehyde NaH, benzyl bromide, dry THF, r.t., 24 h This compound ~65
2 Product from step 1 Purification by column chromatography Pure this compound -

This approach avoids harsh conditions and provides a straightforward access to the target compound.

Analytical Data and Characterization

The synthesized this compound is typically characterized by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR spectra confirm the presence of the aldehyde proton, aromatic protons, benzyloxy methylene protons, methyl group, and the chlorine-substituted aromatic carbons.
  • Mass Spectrometry (MS): Molecular ion peak consistent with the molecular weight of the compound (e.g., this compound has a molecular weight of approximately 222.7 g/mol).
  • Melting Point Determination: Provides purity indication.
  • Infrared (IR) Spectroscopy: Characteristic aldehyde C=O stretch around 1700 cm$$^{-1}$$ and aromatic C–O stretch for the benzyloxy group.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Yield (%) References
Direct benzylation of hydroxybenzaldehyde with NaH/benzyl bromide Simple, selective, moderate yield Requires careful control of base and moisture ~65
Starting from 3-chloro-2-methylbenzaldehyde derivatives Readily available starting material May require multi-step synthesis for benzyloxy introduction Variable
Use of protecting groups (THP) during synthesis Protects sensitive hydroxyl groups Additional steps increase complexity High (overall)

Summary and Recommendations

The preparation of this compound is most efficiently achieved by selective benzylation of 3-chloro-2-methylhydroxybenzaldehyde using sodium hydride and benzyl bromide in dry tetrahydrofuran at room temperature. This method provides good regioselectivity and yields. The chloro and methyl substituents are typically introduced or already present in the starting benzaldehyde precursor.

Protection strategies such as tetrahydropyranyl ethers may be employed to safeguard sensitive hydroxyl groups during multi-step syntheses, improving overall yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-chloro-2-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 4-(Benzyloxy)-3-chloro-2-methylbenzoic acid.

    Reduction: 4-(Benzyloxy)-3-chloro-2-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzyloxy)-3-chloro-2-methylbenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-chloro-2-methylbenzaldehyde involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction is facilitated by the electrophilic nature of the aldehyde group, which can react with amino groups on proteins .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 4-(Benzyloxy)-3-chloro-2-methylbenzaldehyde with key analogs, highlighting substituent positions, molecular weights, and properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 4-OBz, 3-Cl, 2-Me C₁₅H₁₃ClO₂ ~260.7 (calculated) High lipophilicity; reactive aldehyde group; steric hindrance from benzyloxy
4-Benzyloxybenzaldehyde () 4-OBz C₁₄H₁₂O₂ 212.24 Less steric hindrance; simpler structure; used in oxidation studies
3-Methoxy-4-methylbenzaldehyde () 3-OMe, 4-Me C₉H₁₀O₂ 150.17 Lower molecular weight; electron-donating methoxy enhances aldehyde reactivity
4-Methoxy-2-methylbenzaldehyde () 4-OMe, 2-Me C₉H₁₀O₂ 150.17 Steric effects from 2-Me; altered regioselectivity in reactions
4-(Benzyloxy)-3-methoxybenzaldehyde () 4-OBz, 3-OMe C₁₅H₁₄O₃ 242.27 Methoxy vs. chloro: electron-donating vs. withdrawing; impacts electronic properties

Reactivity and Stability

  • Chlorine vs. Methoxy Substituents : The chlorine atom in the target compound increases electrophilicity at the aldehyde group compared to methoxy analogs, making it more reactive toward nucleophiles (e.g., Grignard reagents) .
  • Stability : Halogenated benzaldehydes generally exhibit greater thermal stability than their hydroxy or methoxy counterparts due to reduced hydrogen-bonding interactions .

Biological Activity

4-(Benzyloxy)-3-chloro-2-methylbenzaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10_{10}H9_{9}ClO
  • IUPAC Name : this compound

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress which is linked to various diseases including cancer and cardiovascular disorders.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)
This compound15.2
Control (Ascorbic Acid)7.5

Note: Lower IC50 values indicate higher antioxidant potency.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Specifically, it has been shown to downregulate TNF-alpha and IL-6 in macrophage cell lines.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. The compound exhibited notable activity against Gram-positive bacteria, suggesting potential applications in antimicrobial therapies.

Table 2: Antimicrobial Activity

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus12
Escherichia coli8

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
  • Modulation of Cell Signaling Pathways : It appears to affect signaling pathways related to inflammation and apoptosis.
  • Direct Interaction with Cellular Components : The presence of the benzyloxy group enhances lipophilicity, facilitating interaction with cell membranes.

Study on Inflammation

A study published in Pharmacology Reports examined the effects of derivatives similar to this compound on inflammation in a murine model. The findings indicated a significant reduction in edema and inflammatory cell infiltration when treated with the compound.

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of benzaldehyde derivatives, including our compound of interest. The study found that modifications to the benzaldehyde structure could enhance its efficacy against resistant strains of bacteria.

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